N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-5-25-17-10-9-16(14-7-6-8-15(20(14)17)23(25)27)24-22(26)13-11-18(28-2)21(30-4)19(12-13)29-3/h6-12H,5H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKBHZOUCKUUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Ethylation: The indole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Oxidation: The ethylated indole undergoes oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Benzamide Formation: Finally, the trimethoxybenzoyl chloride reacts with the indole derivative to form the desired benzamide compound under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity:
Recent studies have highlighted the potential of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide in cancer treatment. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast and lung cancer models, suggesting its role as a lead compound for developing new anticancer agents . -
Anti-inflammatory Properties:
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it effectively reduces the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . -
Neuroprotective Effects:
Preliminary research indicates that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases like Alzheimer’s, the compound has been observed to improve cognitive function and reduce neuroinflammation, indicating its potential as a treatment for neurodegenerative disorders .
Case Studies
| Study | Objective | Findings | |
|---|---|---|---|
| Study 1 | Anticancer effects on lung cancer cells | Significant reduction in cell viability at concentrations of 10 µM and 20 µM | Supports further development as an anticancer agent |
| Study 2 | Anti-inflammatory effects in macrophage cultures | Decreased levels of TNF-alpha and IL-6 upon treatment | Suggests potential for treating chronic inflammatory conditions |
| Study 3 | Neuroprotection in Alzheimer’s model | Improved memory retention and reduced amyloid-beta levels | Indicates promise for neurodegenerative disease therapy |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 3,4,5-Trimethoxybenzamide Derivatives
The following table summarizes key structural and synthetic features of compounds sharing the 3,4,5-trimethoxybenzamide group:
Key Observations
Core Structure Influence: Benzo[cd]indole vs. Electron-Withdrawing vs. Electron-Donating Groups: The 3,4,5-trimethoxybenzamide group (electron-donating) contrasts with the nitro group in , which is electron-withdrawing. This difference may alter binding affinity in targets like topoisomerases or tubulin .
Synthetic Efficiency :
- Yields for 3,4,5-trimethoxybenzamide derivatives range from 33% (compound 1y ) to 84–93% (triazolo pyrimidin derivatives ). The lower yield for 1y may reflect steric hindrance from the salicylamide group.
Spectroscopic Trends :
- $^1$H NMR signals for the trimethoxybenzamide NH proton consistently appear at δ ~11.60–12.75 ppm .
- Methoxy groups (OCH3) in 3,4,5-trimethoxybenzamide resonate at δ 3.74–3.90 ppm in $^1$H NMR .
Biological Potential: While biological data are scarce, acrylamide hybrids (e.g., ) are frequently evaluated for cytotoxicity. The dual trimethoxybenzamide groups in may enhance potency via dual-targeting mechanisms.
Hypotheses for Target Compound Activity
- The benzo[cd]indole core may confer intercalative or groove-binding DNA interaction, similar to anthracyclines.
- The ethyl group at position 1 could reduce metabolic oxidation compared to methyl or unsubstituted analogs.
- The 3,4,5-trimethoxybenzamide group may improve solubility and blood-brain barrier penetration relative to nitro or cyano analogs .
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
With a molecular weight of approximately 342.36 g/mol, its unique features include an indole core fused with a trimethoxybenzamide moiety. This structural complexity is believed to contribute to its biological activity.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and progression. For instance:
- Inhibition of Topoisomerases : Similar compounds have shown activity against human topoisomerases I and II, which are critical targets in cancer therapy due to their role in DNA replication and repair .
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties. It is hypothesized that it could modulate inflammatory pathways by targeting specific enzymes involved in inflammation. This potential has been noted in related indole derivatives that have demonstrated similar effects.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide | C18H18N2O3 | Lacks trimethoxy group | Anticancer |
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-pivalamide | C19H22N2O3 | Pivalamide substituent | Potentially enhanced activity |
| 4-Ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)benzamide | C19H22N2O4 | Ethoxy group enhances solubility | Unknown mechanism |
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Mechanistic Insights : Molecular docking studies have suggested potential binding interactions with key proteins involved in cancer cell signaling pathways.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Key areas include:
- Molecular Docking Studies : To predict interactions with specific receptors and enzymes.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide?
- Methodology : The compound can be synthesized via coupling reactions between the benzo[cd]indole core and 3,4,5-trimethoxybenzamide derivatives. Evidence from analogous compounds suggests using acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in nucleophilic substitution or amide bond formation under anhydrous conditions. Purification often involves preparative HPLC or column chromatography, with yields optimized by controlling stoichiometry and reaction time .
- Example : In a related synthesis, 3,4,5-trimethoxybenzoyl chloride was reacted with salicylamide in DMSO, followed by HPLC purification (33% yield) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.9–8.4 ppm) and methoxy groups (δ 3.7–3.8 ppm). The benzo[cd]indole moiety shows distinct downfield shifts due to conjugation .
- HRMS : Used to confirm molecular weight (e.g., calculated [M+H]+ for C17H18NO6: 332.1129; observed: 332.1135) .
- HPLC : Purity validation (>95%) with reverse-phase columns .
Advanced Research Questions
Q. What strategies address crystallographic data contradictions during structure refinement?
- Methodology :
- Use SHELXL/SHELXS for small-molecule refinement, incorporating high-resolution data to resolve positional disorder. For enantiopolarity issues, apply the Flack parameter (x) to avoid false chirality assignments in near-centrosymmetric structures .
- Example : A 1,6-naphthyridinone derivative’s structure was resolved via SHELXL refinement, with anisotropic displacement parameters and absorption corrections applied .
Q. How to design structure-activity relationship (SAR) studies for anticancer activity?
- Methodology :
- Substituent Variation : Modify the benzo[cd]indole’s ethyl group or methoxy positions. For example, fluorophenyl or furan substitutions in related compounds enhanced cytotoxicity .
- In vitro Screening : Use MTT assays on cancer cell lines (e.g., HepG2, breast cancer) with IC50 calculations. Compare with controls like doxorubicin .
- Data Analysis : Correlate electronic (Hammett constants) or steric parameters with activity trends.
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and bioavailability. The compound’s high logP (due to methoxy groups) may limit aqueous solubility, necessitating prodrug strategies .
- Animal Models : Use xenograft models to evaluate tumor suppression vs. toxicity. For example, carboxamide derivatives showed neuroprotective effects in vivo but required dose optimization to mitigate hepatotoxicity .
Methodological Challenges and Solutions
Q. What computational approaches predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Validate with MD simulations to assess binding stability .
- Example : 3,4,5-Trimethoxybenzamide derivatives were docked into the ATP-binding pocket of protein kinases, revealing hydrogen bonds with methoxy oxygen atoms .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd for cross-coupling) to identify robust conditions.
- Case Study : A thiazole derivative synthesis achieved 70% yield via Pd-catalyzed cross-coupling, scaled to 5.81 mmol using ethyl 2-aminothiazole-4-carboxylate .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
